molecular formula C29H25ClN6OS B10902753 2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide

2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide

Cat. No.: B10902753
M. Wt: 541.1 g/mol
InChI Key: JEJKJTQRXCTEEI-KCSSXMTESA-N
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Description

2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide is a complex organic compound that features a triazole ring, a naphthalene moiety, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Introduction of the Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups are introduced via nucleophilic substitution reactions.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole intermediate with a thiol compound.

    Condensation with Naphthalen-1-ylmethylidene: The final step involves the condensation of the triazole-sulfanyl intermediate with naphthalen-1-ylmethylidene to form the desired hydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the hydrazide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or bromo derivatives of the original compound.

Scientific Research Applications

2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antifungal, or antibacterial agent due to its unique structural features.

    Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biological interactions.

    Material Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
  • 4-[(4-chlorophenyl)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide stands out due to the presence of the naphthalene moiety and the specific arrangement of functional groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C29H25ClN6OS

Molecular Weight

541.1 g/mol

IUPAC Name

2-[[5-[(4-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]propanamide

InChI

InChI=1S/C29H25ClN6OS/c1-20(28(37)34-32-18-22-10-7-9-21-8-5-6-13-26(21)22)38-29-35-33-27(36(29)25-11-3-2-4-12-25)19-31-24-16-14-23(30)15-17-24/h2-18,20,31H,19H2,1H3,(H,34,37)/b32-18+

InChI Key

JEJKJTQRXCTEEI-KCSSXMTESA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC2=CC=CC=C21)SC3=NN=C(N3C4=CC=CC=C4)CNC5=CC=C(C=C5)Cl

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC2=CC=CC=C21)SC3=NN=C(N3C4=CC=CC=C4)CNC5=CC=C(C=C5)Cl

Origin of Product

United States

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